Sequential Stille Coupling Capability Enables Two-Step Conjugated Trienoic Acid Assembly – A Reactivity Profile Absent in Monofunctional Organotin Reagents
tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane undergoes two successive Stille cross-couplings when reacted with tributylstannyl 3-iodoalk-2-enoates, enabling stereoselective construction of conjugated trienoic acids in a single synthetic sequence . In contrast, the monofunctional comparator tributyl(vinyl)tin introduces only one vinyl unit per coupling event and requires a separate stannylation–coupling cycle to install a second vinyl moiety, adding steps and reducing overall efficiency [1]. The difunctional reagent thus reduces the step count for bis-vinylation sequences from three (stannylation → coupling → stannylation → coupling) to two (coupling → coupling), representing a theoretical step-economy improvement of approximately 33%.
| Evidence Dimension | Number of Stille coupling events possible per molecule |
|---|---|
| Target Compound Data | Two sequential Stille cross-couplings per molecule |
| Comparator Or Baseline | Tributyl(vinyl)tin (7486-35-3): one coupling per molecule |
| Quantified Difference | Doubled coupling capacity; step-economy improvement of approximately 33% for bis-vinylation sequences |
| Conditions | Pd(0)-catalyzed Stille coupling with vinyl iodides, as demonstrated in Thibonnet et al. 1997 |
Why This Matters
Procurement of this reagent directly reduces synthetic step count for conjugated polyene targets, lowering labor, solvent consumption, and cumulative yield losses inherent in multi-step sequences.
- [1] Wikipedia. Vinyl tributyltin. A monofunctional vinylstannane used as a vinyl anion equivalent in Stille coupling. View Source
